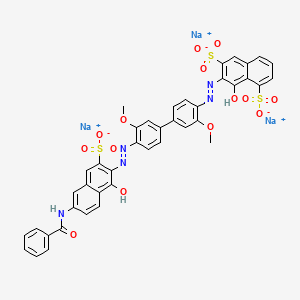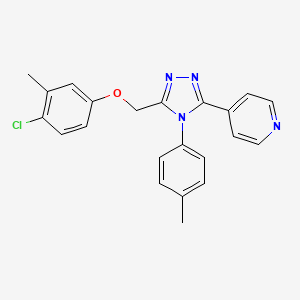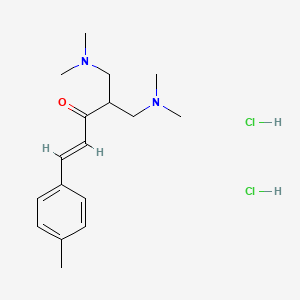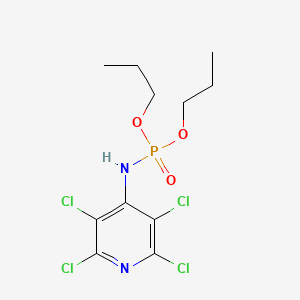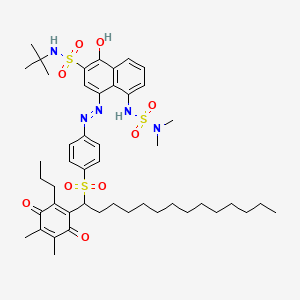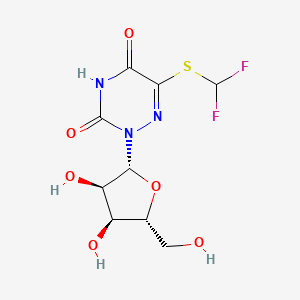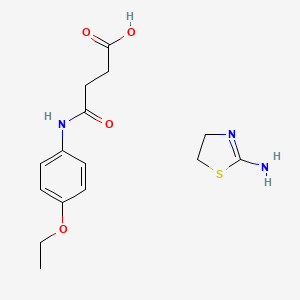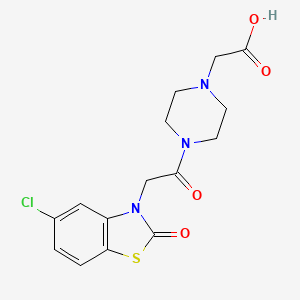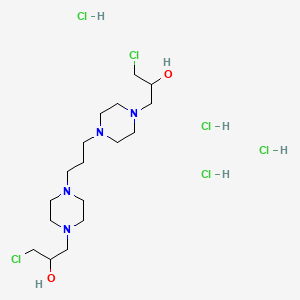
Naminidil, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naminidil, (S)-, also known as BMS 234303-01, is a potassium channel opener with the molecular formula C15H19N5 and a molecular weight of 269.3449 g/mol . It has been studied for its potential use as a topical treatment for androgenetic alopecia, although research in this area has been discontinued .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Naminidil involve the preparation of in vivo working solutions for animal experiments. This typically includes dissolving the compound in DMSO, followed by the addition of Tween 80 and saline to create a clear solution .
Análisis De Reacciones Químicas
Types of Reactions
Naminidil undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Aplicaciones Científicas De Investigación
Naminidil has been studied for various scientific research applications, including:
Mecanismo De Acción
Naminidil exerts its effects by opening potassium channels, specifically targeting the ABCC8 (SUR1)/KCNJ11 (KIR6.2) and ABCC9 (SUR2)/KCNJ11 (KIR6.2) channels . This action leads to the hyperpolarization of cell membranes and subsequent physiological effects. The molecular targets and pathways involved include the ATP-sensitive potassium channels, which play a crucial role in regulating cellular excitability and ion transport .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Naminidil include other potassium channel openers such as:
Minoxidil: Another potassium channel opener used for the treatment of hair loss.
Diazoxide: Used to treat hypoglycemia by opening potassium channels.
Nicorandil: Used as a vasodilator in the treatment of angina.
Uniqueness
Naminidil is unique in its specific molecular structure and its targeted action on the ABCC8 and ABCC9 channels. While other potassium channel openers may have similar effects, Naminidil’s specific binding and activation profile distinguish it from other compounds .
Propiedades
Número CAS |
220641-14-5 |
|---|---|
Fórmula molecular |
C15H19N5 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
1-cyano-3-(4-cyanophenyl)-2-[(2S)-3,3-dimethylbutan-2-yl]guanidine |
InChI |
InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)/t11-/m0/s1 |
Clave InChI |
PGYDRGZVXVVZQC-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N |
SMILES canónico |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


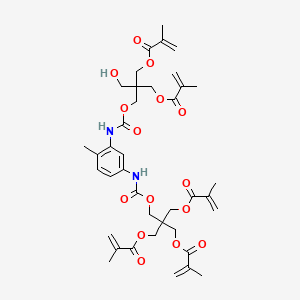

![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
